molecular formula C14H20N2O2S B072707 Azabon CAS No. 1150-20-5

Azabon

Cat. No.: B072707
CAS No.: 1150-20-5
M. Wt: 280.39 g/mol
InChI Key: RQBNXPJPWKUTOG-UHFFFAOYSA-N
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Scientific Research Applications

Azabon has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: this compound is used in studies related to the central nervous system due to its stimulant properties. It is also used in research on cognitive enhancement and nootropic effects.

    Medicine: this compound is investigated for its potential therapeutic applications in treating cognitive disorders and enhancing mental performance.

    Industry: This compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Azabon is not explicitly mentioned in the search results. More details about the mechanism of action can be found in the relevant papers .

Safety and Hazards

As Azabon is a sulpha drug, care must be taken during administration, and certain individuals must avoid this compound altogether to prevent an allergic reaction . More details about the safety and hazards can be found in the relevant papers .

Future Directions

The future directions of Azabon are not explicitly mentioned in the search results. More details about the future directions can be found in the relevant papers .

Preparation Methods

Azabon is synthesized from 3-azabicyclo[2.2.2]nonane, which is itself prepared by pyrolysis of aliphatic diamine . The synthetic route involves the reaction of 3-azabicyclo[2.2.2]nonane with sulfonyl chloride in the presence of a base to form the sulfonamide derivative. The reaction conditions typically include a temperature range of 0-5°C and a reaction time of 2-3 hours . Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Azabon undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride yields amines.

Comparison with Similar Compounds

Azabon is unique among sulfonamides due to its central nervous system stimulant properties and poor antibacterial potency. Similar compounds include:

This compound stands out due to its specific combination of stimulant properties and low antibacterial activity, making it a valuable compound for research in cognitive enhancement and central nervous system stimulation.

Properties

IUPAC Name

4-(3-azabicyclo[3.2.2]nonan-3-ylsulfonyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S/c15-13-5-7-14(8-6-13)19(17,18)16-9-11-1-2-12(10-16)4-3-11/h5-8,11-12H,1-4,9-10,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQBNXPJPWKUTOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CN(C2)S(=O)(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150925
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150-20-5
Record name 4-(3-Azabicyclo[3.2.2]non-3-ylsulfonyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Azabon [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001150205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azabon
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70150925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AZABON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4IYS7OKE05
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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